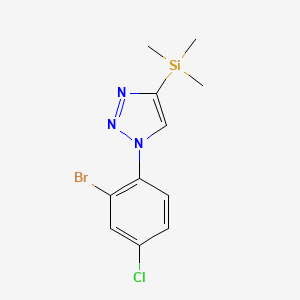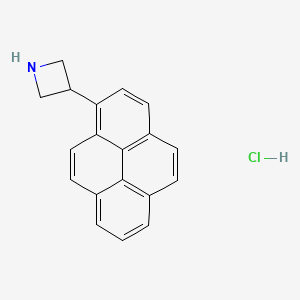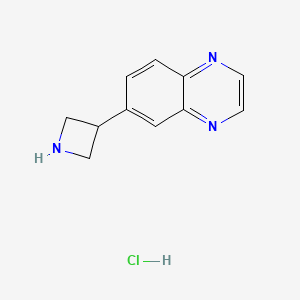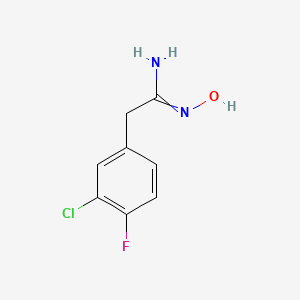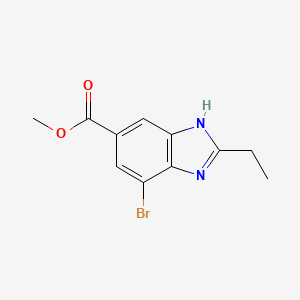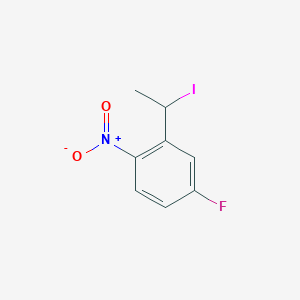
4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene is an organic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene typically involves the following steps:
Alkylation: The final step involves the alkylation of the nitro-iodo-fluorobenzene with an appropriate alkyl halide under basic conditions to introduce the 1-iodoethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide for hydroxylation, sodium cyanide for cyanation, and primary amines for amination.
Major Products:
Oxidation: Formation of 4-Fluoro-2-(carboxyethyl)-1-nitrobenzene.
Reduction: Formation of 4-Fluoro-2-(1-iodoethyl)-1-aminobenzene.
Substitution: Formation of 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene, 4-Fluoro-2-(1-cyanoethyl)-1-nitrobenzene, and 4-Fluoro-2-(1-aminoethyl)-1-nitrobenzene.
Scientific Research Applications
4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the iodine atom can undergo substitution reactions, and the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
Comparison with Similar Compounds
- 4-Fluoro-2-(1-bromoethyl)-1-nitrobenzene
- 4-Fluoro-2-(1-chloroethyl)-1-nitrobenzene
- 4-Fluoro-2-(1-methylethyl)-1-nitrobenzene
Comparison:
Reactivity: The presence of different halogens (iodine, bromine, chlorine) can influence the reactivity of the compound in substitution reactions. Iodine, being a larger atom, is more easily substituted compared to bromine and chlorine.
Electronic Effects: The fluorine atom’s strong electron-withdrawing effect can stabilize or destabilize intermediates in various reactions, affecting the overall reactivity and selectivity.
Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the desired final product.
Properties
Molecular Formula |
C8H7FINO2 |
|---|---|
Molecular Weight |
295.05 g/mol |
IUPAC Name |
4-fluoro-2-(1-iodoethyl)-1-nitrobenzene |
InChI |
InChI=1S/C8H7FINO2/c1-5(10)7-4-6(9)2-3-8(7)11(12)13/h2-5H,1H3 |
InChI Key |
IRJJLTNADGQTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



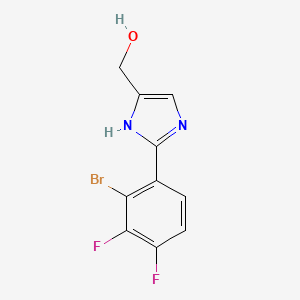
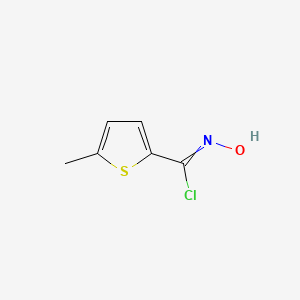
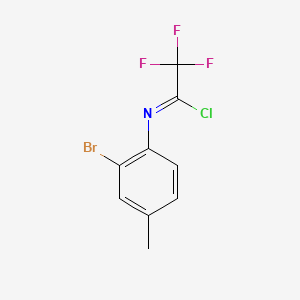
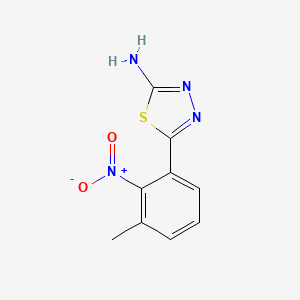
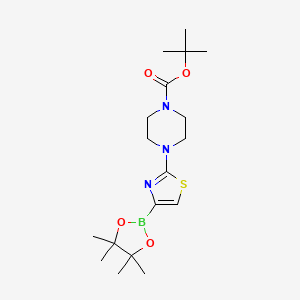
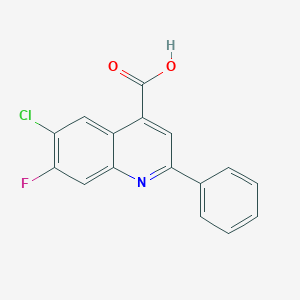
![6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)
